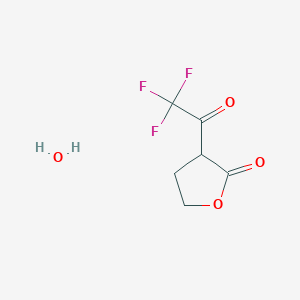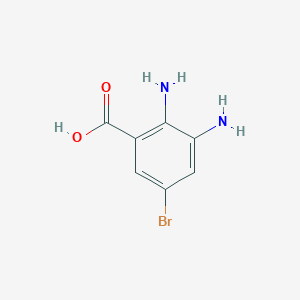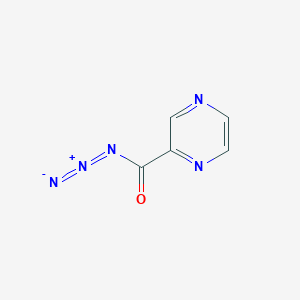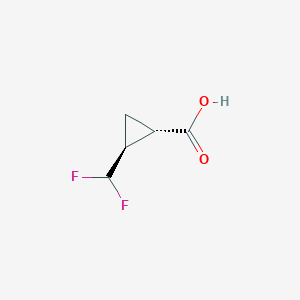![molecular formula C9H14Br2N2O B8005315 [3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide](/img/structure/B8005315.png)
[3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide is a chemical compound with a complex structure that includes azaniumyl and oxopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
This reaction is facilitated by the presence of a copper catalyst and proceeds under mild conditions to yield the desired product . Another method involves the transformation of hydroxyl groups to azides using diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield by maintaining optimal reaction conditions throughout the process .
化学反应分析
Types of Reactions
[3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, [3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology
In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical research .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of [3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include:
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
2-Azidobenzaldehyde: Used in the synthesis of quinoline derivatives.
Uniqueness
What sets [3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide apart is its unique combination of azaniumyl and oxopropyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions .
属性
IUPAC Name |
[3-(2-azaniumylphenyl)-3-oxopropyl]azanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLPLQJBAIXOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC[NH3+])[NH3+].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B8005235.png)
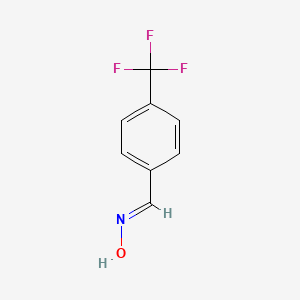
![7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8005251.png)
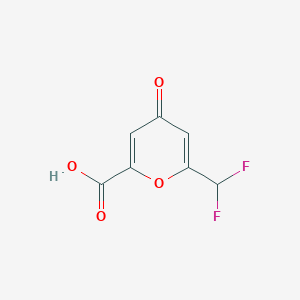
![3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole](/img/structure/B8005259.png)
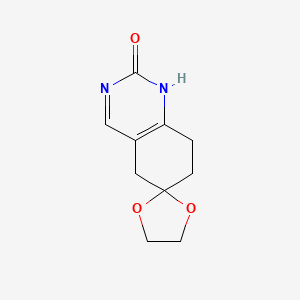
![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine](/img/structure/B8005272.png)
![Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B8005277.png)
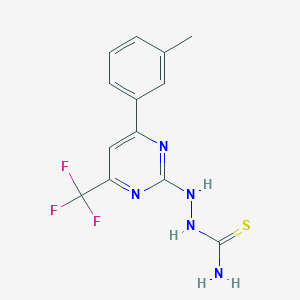
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B8005289.png)
